molecular formula C22H21N3O B10995030 3-(1H-indol-3-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one

3-(1H-indol-3-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one

Cat. No.: B10995030
M. Wt: 343.4 g/mol
InChI Key: OJGLRZYZPMTZBA-UHFFFAOYSA-N
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Description

“3-(1H-indol-3-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one” is a complex organic compound that features both indole and tetrahydropyridoindole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(1H-indol-3-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Construction of the Tetrahydropyridoindole Ring: This could involve cyclization reactions starting from appropriate precursors.

    Coupling of the Two Moieties: The final step would involve linking the indole and tetrahydropyridoindole structures through a propanone bridge, possibly using a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions could occur at the indole ring, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), often in the presence of a catalyst.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

Biology

In biological research, derivatives of this compound might be studied for their interactions with various biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory activities.

Industry

In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of “3-(1H-indol-3-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one” would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: A compound with a similar indole structure, known for its anticancer properties.

    Tetrahydro-β-carboline: A compound with a similar tetrahydropyridoindole structure, studied for its neuroprotective effects.

Uniqueness

The uniqueness of “3-(1H-indol-3-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one” lies in its combined indole and tetrahydropyridoindole structures, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

3-(1H-indol-3-yl)-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)propan-1-one

InChI

InChI=1S/C22H21N3O/c26-22(10-9-15-13-23-19-7-3-1-5-16(15)19)25-12-11-21-18(14-25)17-6-2-4-8-20(17)24-21/h1-8,13,23-24H,9-12,14H2

InChI Key

OJGLRZYZPMTZBA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCC4=CNC5=CC=CC=C54

Origin of Product

United States

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